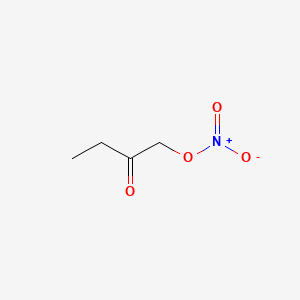

2-Oxobutyl nitrate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

138779-12-1 |

|---|---|

Formule moléculaire |

C4H7NO4 |

Poids moléculaire |

133.10 g/mol |

Nom IUPAC |

2-oxobutyl nitrate |

InChI |

InChI=1S/C4H7NO4/c1-2-4(6)3-9-5(7)8/h2-3H2,1H3 |

Clé InChI |

OVISQPFXRZOZFI-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)CO[N+](=O)[O-] |

Origine du produit |

United States |

Chemical and Physical Properties of 2 Oxobutyl Nitrate

While specific experimental data for 2-Oxobutyl nitrate (B79036) is not extensively reported in publicly available literature, its properties can be inferred from the general characteristics of alpha-keto nitrates and short-chain alkyl nitrates.

| Property | Value |

| Molecular Formula | C₄H₇NO₄ |

| Molecular Weight | 133.10 g/mol |

| IUPAC Name | 1-oxobutan-2-yl nitrate |

| CAS Number | 138779-12-1 |

This table presents predicted and known properties of 2-Oxobutyl nitrate.

Advanced Spectroscopic Elucidation and Structural Dynamics

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Oxobutyl nitrate (B79036) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. Although specific experimental spectra for 2-Oxobutyl nitrate are not widely published, its NMR parameters can be reliably predicted based on established chemical shift data for similar functional groups. openstax.orgoregonstate.eduoregonstate.eduuwimona.edu.jmoregonstate.edulibretexts.orgcompoundchem.com

The structure of this compound (CH₃-CO-CH(ONO₂)-CH₃) contains four distinct carbon environments and four sets of protons, leading to predictable signals in its ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C1 | CH₃-C=O | 2.0–2.4 | 20–30 | The protons and carbon of the methyl group adjacent to the carbonyl are deshielded, resulting in a downfield shift. This is characteristic of methyl ketones. openstax.orglibretexts.org |

| C2 | C=O | - | 200+ | The carbonyl carbon is highly deshielded and typically appears at a very low field, a signature feature of ketones. oregonstate.edulibretexts.org |

| C3 | -CH(ONO₂) | 5.0–5.5 | 70–80 | The proton on the carbon bearing the nitrate group is significantly deshielded by the electronegative oxygen atoms. The carbon itself is also shifted downfield due to this effect. |

| C4 | -CH₃ | 1.4–1.7 (doublet) | 15–25 | This terminal methyl group is in a standard alkyl environment, but its signal will be split into a doublet by the adjacent proton on C3. |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the predicted ¹H and ¹³C signals and for probing the spatial relationships between atoms. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. A cross-peak would be expected between the proton at C3 (the methine proton) and the protons of the C4 methyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. HSQC would show correlations between the protons and carbons of C1, C3, and C4, allowing for definitive assignment of the carbon signals based on their attached protons. The carbonyl carbon (C2) would not show a signal in an HSQC spectrum as it has no attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds). researchgate.net Key expected correlations for this compound would include:

The C1 methyl protons to the C2 carbonyl carbon.

The C3 methine proton to the C2 carbonyl carbon and the C1 carbon.

The C4 methyl protons to the C3 carbon and the C2 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for studying the spatial proximity of atoms and is particularly useful for determining preferred conformations in flexible molecules. arxiv.orgunimi.itnih.govrsc.org For this compound, NOESY could reveal through-space interactions between the protons of the C1 methyl group and the C3 methine proton, providing insight into the rotational dynamics around the C2-C3 bond.

Solid-State NMR (ssNMR) provides information about molecular structure and dynamics in the solid phase. For a molecule like this compound, ssNMR could reveal details about its crystal packing and the presence of multiple conformers in the solid state. The chemical shifts in ssNMR are influenced by the anisotropic effects of the chemical bonds, which are averaged out in solution-state NMR. The nitrate group, in particular, would exhibit significant chemical shift anisotropy, which can provide information on its orientation within the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and studying molecular conformation by probing the vibrational modes of a molecule. rsc.org

The IR and Raman spectra of this compound are expected to be dominated by strong absorptions from the carbonyl (C=O) and nitrate (-ONO₂) functional groups. These groups have well-characterized vibrational frequencies. d-nb.infolibretexts.orgopenstax.orgjove.comorgchemboulder.com

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Carbonyl (C=O) | Stretching | 1715 - 1725 | Strong in IR, Medium to Strong in Raman umsl.eduuc.edu |

| Nitrate (-ONO₂) | Asymmetric Stretching (ν_as(NO₂)) | 1620 - 1660 | Very Strong in IR |

| Nitrate (-ONO₂) | Symmetric Stretching (ν_s(NO₂)) | 1270 - 1290 | Very Strong in IR |

| Nitrate (-O-N) | Stretching (ν(O-N)) | 850 - 870 | Medium to Strong in IR |

The molecule of this compound has rotational freedom around the C2-C3 bond, leading to different possible conformations (rotamers). These conformations can influence the vibrational spectra. cdnsciencepub.comresearchgate.netias.ac.incdnsciencepub.com The relative orientation of the carbonyl group and the nitrate group can affect their respective stretching frequencies due to changes in dipole-dipole interactions and electronic effects. For example, different dihedral angles between the C=O bond and the O-N bond could lead to slight shifts in the positions of the carbonyl and nitrate absorption bands. cdnsciencepub.com Temperature-dependent studies using IR or Raman spectroscopy could potentially identify the presence of different conformers and allow for the determination of their relative thermodynamic stabilities. cdnsciencepub.com

Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) provides information about the molecular weight of a compound and its structural features through the analysis of its fragmentation patterns upon ionization. mdpi.com The fragmentation of this compound is predicted to be a combination of pathways characteristic of both ketones and alkyl nitrates. jove.commiamioh.edulibretexts.orgslideshare.netsdu.edu.cn

Key fragmentation processes for ketones include alpha-cleavage and the McLafferty rearrangement . youtube.comwikipedia.orgyoutube.comslideshare.netlibretexts.orgfiveable.mevaia.com For organic nitrates, a characteristic fragmentation is the loss of the nitro group (NO₂) or nitric acid (HNO₃). d-nb.infomdpi.comsdu.edu.cncopernicus.orgresearchgate.net

Predicted Fragmentation Pathways for this compound (Molecular Weight: 133.11 g/mol ):

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant pathway for ketones. youtube.comfiveable.me

Pathway A: Loss of the -CH(ONO₂)CH₃ radical would result in the formation of an acylium ion [CH₃CO]⁺.

Pathway B: Loss of the methyl radical (CH₃•) would lead to the [CO-CH(ONO₂)CH₃]⁺ fragment.

Loss of NO₂: A common fragmentation for organic nitrates is the cleavage of the O-N bond.

Loss of a nitrogen dioxide radical (NO₂•) from the molecular ion would produce a fragment ion.

McLafferty Rearrangement: This rearrangement is possible if a gamma-hydrogen is available for transfer to the carbonyl oxygen. wikipedia.orgyoutube.comslideshare.netlibretexts.org In this compound, the protons on the C4 methyl group are gamma-hydrogens relative to the C2 carbonyl group. This rearrangement would lead to the loss of a neutral alkene (propene) and the formation of a radical cation. However, this pathway is less likely to be a major one compared to alpha-cleavage and loss of NO₂.

Predicted Major Fragment Ions in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |

| 118 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |

| 87 | [M - NO₂]⁺ | Loss of nitrogen dioxide radical |

| 71 | [M - HNO₃]⁺ | Loss of nitric acid |

| 46 | [NO₂]⁺ | Nitro group fragment |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (loss of the nitratobutyl radical) jove.com |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound by measuring the mass-to-charge ratio (m/z) of its ions with very high precision. Unlike nominal mass spectrometry, HRMS can distinguish between isobars (ions with the same nominal mass but different elemental formulas), providing a high degree of confidence in the assigned chemical formula.

For this compound (C₄H₇NO₃), the theoretical exact mass of the neutral molecule is 117.0426 u. Depending on the ionization method used, HRMS would detect the corresponding molecular ion with a precisely measured m/z value. For instance, in positive-ion mode using a soft ionization technique, the protonated molecule [M+H]⁺ would be observed.

Table 1: Theoretical Exact Masses of this compound and Related Ionic Species

| Species | Formula | Theoretical Exact Mass (u) |

|---|---|---|

| Neutral Molecule (M) | C₄H₇NO₃ | 117.0426 |

| Protonated Molecule [M+H]⁺ | C₄H₈NO₃⁺ | 118.0504 |

| Sodiated Adduct [M+Na]⁺ | C₄H₇NNaO₃⁺ | 140.0324 |

Tandem Mass Spectrometry (MS/MS), or MS², extends the capabilities of mass spectrometry by enabling the structural elucidation of selected ions. wikipedia.org In an MS/MS experiment, a specific ion of interest, known as the precursor ion (e.g., the protonated molecule of this compound at m/z 118.0504), is mass-selected in the first stage of the mass spectrometer (MS1). wikipedia.orgyoutube.com This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions, known as product ions, are subsequently analyzed in the second stage of the mass spectrometer (MS2). youtube.com This process provides a fragmentation fingerprint that is characteristic of the precursor ion's structure, allowing for detailed structural confirmation. wikipedia.orglibretexts.org

Investigation of Ionization Processes and Mechanistic Insights

The ionization process is critical as it transforms the neutral this compound molecule into a gas-phase ion suitable for mass spectrometric analysis. The choice of ionization technique influences the type of ions produced and the extent of initial fragmentation.

Electrospray Ionization (ESI): A soft ionization technique ideal for producing intact protonated [M+H]⁺ or adducted [M+Na]⁺ ions with minimal fragmentation, making it highly suitable for initial HRMS determination and as a starting point for MS/MS experiments.

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons. This process typically induces extensive and reproducible fragmentation, creating a radical cation [M]⁺•. orgchemboulder.com The resulting mass spectrum is a complex pattern of fragment ions that can be used for library matching and detailed structural analysis.

The fragmentation mechanisms of this compound are dictated by its functional groups. The most likely fragmentation pathways involve cleavages adjacent to the carbonyl group (α-cleavage) and the cleavage of the nitrate ester bonds. libretexts.orglibretexts.org

Key fragmentation mechanisms include:

α-Cleavage: The bond between C2 and C3 or C1 and C2 can break. Cleavage of the ethyl group (loss of C₂H₅•) would yield an acylium ion at m/z 88. Alternatively, cleavage of the methyl group (loss of CH₃•) would produce a fragment at m/z 102.

Loss of Nitrate Group: Fragmentation can occur via the loss of a nitrooxy radical (•ONO₂) or through rearrangement and loss of nitric acid (HNO₃), particularly in EI or CID conditions.

McLafferty Rearrangement: This two-bond cleavage process, common for ketones with a sufficiently long alkyl chain, involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This would result in the loss of a neutral alkene.

Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 117 / 118 | [CH₃CO]⁺ (m/z 43) | C₂H₄NO₂• | α-Cleavage and subsequent fragmentation |

| 117 / 118 | [M - NO₂]⁺ (m/z 71) | NO₂• | Cleavage of O-N bond |

| 117 / 118 | [M - ONO₂]⁺ (m/z 55) | •ONO₂ | Cleavage of C-O bond |

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, one can generate an electron density map and build an atomic model that reveals exact bond lengths, bond angles, and torsional angles. wikipedia.org This method provides the most definitive structural information, including the absolute configuration of chiral molecules if a suitable crystal is obtained.

Electron diffraction is a complementary technique that can be used to determine the structure of molecules in the gas phase or of very small crystals. rsc.org It provides similar structural information to X-ray diffraction, although often with slightly lower resolution for complex molecules.

A thorough review of the scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported to date. Were the compound to be crystallized and analyzed, the resulting data would provide invaluable, unambiguous information on its solid-state conformation.

Table 3: Illustrative Crystallographic Data (Hypothetical for this compound)

| Parameter | Information Provided | Example Data (if available) |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Data not available |

| Space Group | The symmetry operations of the crystal | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the unit cell | Data not available |

| Bond Lengths (Å) | The distances between bonded atoms | Data not available |

| Bond Angles (°) | The angles between adjacent bonds | Data not available |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The this compound molecule possesses a stereocenter at the C2 position, the carbon atom bonded to both the carbonyl group and the nitrate ester. Therefore, it exists as a pair of enantiomers: (R)-2-Oxobutyl nitrate and (S)-2-Oxobutyl nitrate. This chirality makes the application of chiroptical spectroscopy relevant and necessary for its complete stereochemical characterization.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. rsc.org Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in this regard.

Enantiomeric Excess (ee): This measurement quantifies the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. wikipedia.org A racemic mixture (50:50 of R and S) has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. wikipedia.org

The enantiomeric excess of a sample of this compound can be determined by measuring its optical rotation and comparing it to the rotation of the pure enantiomer. More commonly and powerfully, ECD spectroscopy can be used. The ECD spectrum of one enantiomer will be a mirror image of the other. By comparing the measured ECD signal of a sample to that of a known standard, or by using computational methods to predict the spectrum for a given absolute configuration, the identity of the major enantiomer and the enantiomeric excess can be determined. nih.gov The intensity of the ECD signal, particularly the Cotton effects corresponding to electronic transitions (e.g., the n→π* transition of the carbonyl group), is directly proportional to the enantiomeric excess.

Table 4: Relationship Between Chiroptical Data and Enantiomeric Composition

| Enantiomeric Composition | Enantiomeric Excess (% ee) | Observed Optical Rotation | ECD Spectrum |

|---|---|---|---|

| 100% R | 100% | Maximum positive or negative value ([α]max) | Shows a specific pattern of positive/negative Cotton effects |

| 100% S | 100% | Equal and opposite to R (-[α]max) | Mirror image of the R-enantiomer's spectrum |

| 50% R / 50% S | 0% | Zero | No signal (silent) |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published research was identified that performed quantum chemical calculations on 2-Oxobutyl nitrate (B79036). This includes:

Molecular Dynamics Simulations for Condensed Phase Behavior and Intermolecular Interactions

Similarly, the search yielded no results for molecular dynamics simulations conducted on 2-Oxobutyl nitrate. This absence of data extends to:

Reaction Pathway Modeling and Transition State Theory

Reaction pathway modeling, often coupled with transition state theory, is employed to elucidate the mechanisms and kinetics of chemical reactions. wikipedia.org For this compound, these computational approaches are crucial for understanding its decomposition and degradation behaviors under various conditions.

The thermal decomposition of nitrate esters is a critical area of study for assessing their stability and safety. Theoretical studies on various nitrate esters have established general principles that can be applied to predict the decomposition pathways of this compound. nih.govuri.edu The primary rate-determining step in the thermolysis of many nitrate esters is the homolytic cleavage of the RO-NO2 bond. uri.edu

For this compound, the predicted primary decomposition pathway involves the initial cleavage of the O-NO2 bond to form a 2-oxobutoxy radical and nitrogen dioxide (NO2). uri.eduresearchgate.net

Primary Decomposition Step: CH3CH2C(O)CH(ONO2)CH3 → CH3CH2C(O)CH(O•)CH3 + NO2

Following this initial step, the highly reactive 2-oxobutoxy radical can undergo several subsequent reactions, including β-scission and hydrogen abstraction. The presence of a carbonyl group in the β-position is expected to influence the subsequent fragmentation pathways.

Potential Secondary Decomposition Pathways of the 2-Oxobutoxy Radical:

β-Scission: Cleavage of the C-C bond adjacent to the radical center.

CH3CH2C(O)CH(O•)CH3 → CH3CH2C(O)• + •CH(O)CH3

CH3CH2C(O)CH(O•)CH3 → CH3CH2• + •C(O)CH(O)CH3

Hydrogen Abstraction: Abstraction of a hydrogen atom from a nearby molecule or intramolecularly.

The relative importance of these pathways is influenced by factors such as temperature, pressure, and the presence of other chemical species. Computational modeling using methods like Density Functional Theory (DFT) can be used to calculate the activation energies for these different pathways, thereby predicting the most likely decomposition routes. nih.gov

Table 1: Predicted Thermal Decomposition Pathways of this compound and Corresponding Activation Energy Ranges Based on Similar Compounds

| Reaction Step | Description | Predicted Activation Energy (kJ/mol) |

| Primary Decomposition | Homolytic cleavage of the O-NO2 bond | 160 - 180 |

| Secondary Decomposition | β-scission of the 2-oxobutoxy radical | 40 - 80 |

| Secondary Decomposition | Hydrogen abstraction by the 2-oxobutoxy radical | Variable, depends on H-donor |

Activation energies are estimated based on literature values for similar primary and secondary nitrate esters. uri.edu

The hydrolysis of nitrate esters is a significant degradation pathway, particularly in the presence of water. Computational studies can provide detailed mechanistic insights into these processes. The hydrolysis of alkyl nitrates can proceed through different mechanisms depending on the pH of the solution and the structure of the nitrate ester. researchgate.net

For this compound, alkaline hydrolysis is expected to involve nucleophilic attack by a hydroxide (B78521) ion. Computational modeling can help to distinguish between two possible sites of attack: the nitrogen atom of the nitrate group (N-O fission) or the carbon atom bonded to the nitrate group (C-O fission). dtic.mil

Possible Alkaline Hydrolysis Mechanisms:

SN2-type attack at Carbon (C-O fission): The hydroxide ion attacks the carbon atom bearing the nitrate group, leading to the displacement of the nitrate ion and the formation of 2-oxo-3-butanol.

Attack at Nitrogen (N-O fission): The hydroxide ion attacks the nitrogen atom, leading to the formation of a pentacoordinate intermediate, which then breaks down to yield the corresponding alcohol and nitrate ion.

Theoretical calculations of the potential energy surface for these reaction pathways can determine the transition state structures and activation barriers, thus identifying the predominant mechanism. For primary and secondary alkyl nitrates, both pathways can be competitive. dtic.mil

Under acidic conditions, the hydrolysis mechanism is likely to involve protonation of the nitrate ester, followed by nucleophilic attack by water. researchgate.net

Table 2: Proposed Hydrolytic Degradation Pathways for this compound

| Condition | Proposed Mechanism | Key Intermediates | Products |

| Alkaline | SN2 attack at Carbon | Transition state with pentacoordinate carbon | 2-oxo-3-butanol, Nitrate ion |

| Alkaline | Nucleophilic attack at Nitrogen | Pentacoordinate nitrogen intermediate | 2-oxo-3-butanol, Nitrate ion |

| Acidic | A-2 type mechanism | Protonated nitrate ester | 2-oxo-3-butanol, Nitric acid |

Force Field Development and Validation for Nitrate Ester Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the condensed-phase properties and dynamics of materials like this compound. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which describes the potential energy of the system as a function of its atomic coordinates.

The development of accurate force fields for nitrate esters is an active area of research. nih.govresearchgate.net These force fields typically include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Key aspects of force field development and validation for nitrate ester systems include:

Parameterization: The parameters for the various terms in the force field are typically derived from quantum chemistry calculations on small, representative molecules or fragments. nih.gov For a molecule like this compound, this would involve calculations on the molecule itself and on smaller analogous compounds.

Validation: Once a force field has been developed, it must be validated by comparing the results of MD simulations with experimental data. researchgate.net Properties that are commonly used for validation include:

Density

Heat of vaporization

Radial distribution functions

Diffusion coefficients

Both polarizable and non-polarizable force fields have been developed for alkyl nitrates. nih.gov Polarizable force fields explicitly account for the redistribution of electron density in response to the local electric field, which can be important for accurately modeling the properties of polar molecules like nitrate esters.

The development of a specific and validated force field for this compound would enable detailed MD simulations to study its liquid structure, transport properties, and behavior under different conditions, providing valuable insights into its properties as an energetic material.

Table 3: Key Parameters in a Typical Force Field for Nitrate Esters

| Interaction Type | Description | Method of Parameterization |

| Bond Stretching | Describes the energy associated with stretching or compressing a chemical bond. | Quantum chemistry calculations (e.g., MP2, DFT) |

| Angle Bending | Describes the energy associated with changing the angle between three bonded atoms. | Quantum chemistry calculations |

| Torsional (Dihedral) Angles | Describes the energy associated with rotation around a chemical bond. | Quantum chemistry calculations |

| Non-bonded (van der Waals) | Describes the short-range repulsive and long-range attractive forces between atoms. | Fitting to experimental data (e.g., density, heat of vaporization) |

| Non-bonded (Electrostatic) | Describes the Coulombic interactions between atomic partial charges. | Fitting to quantum mechanical electrostatic potentials |

Hydrolytic Stability and Decomposition Kinetics

The hydrolytic stability of organic nitrates, including this compound, is significantly influenced by factors such as pH, the presence of substituents, and the solvent system. Hydrolysis can be a significant degradation pathway, leading to the formation of nitric acid and other organic products. researchgate.net

pH-Dependent Hydrolysis Mechanisms and Rates

The rate of hydrolysis of organic nitrates often exhibits a strong dependence on the pH of the solution. copernicus.org For instance, studies on atmospherically relevant organic nitrates have shown that hydrolysis lifetimes can vary from minutes to hours depending on the acidity of the medium. nih.gov The hydrolysis of many organic nitrates is catalyzed by acid. nih.gov For example, the hydrolysis rate constants of organic nitrates derived from β-ocimene were found to be highly pH-dependent, with a lifetime of 51 minutes at pH 4 and 24 minutes at a more acidic pH of 2.5. copernicus.org

Generally, the hydrolysis of tertiary and secondary organic nitrates is understood to proceed through an acid-catalyzed unimolecular (SN1) mechanism. nih.gov In this mechanism, the protonation of the nitrate group facilitates the departure of a stable leaving group, forming a carbocation intermediate. This intermediate then reacts with water to form an alcohol and nitric acid. For primary organic nitrates, a competition between the SN1 and a bimolecular (SN2) mechanism is often observed. nih.gov

The hydrolysis of α-nitrooxy ketones, a class of compounds to which this compound belongs, can be influenced by the presence of the adjacent keto group. The interplay between the carbonyl and nitrate functionalities can affect the reaction mechanism and rate.

Influence of Substituents on Hydrolysis Rates

The molecular structure, particularly the presence and nature of substituents, plays a crucial role in determining the hydrolysis rates of organic nitrates. researchgate.net Electron-withdrawing groups, such as nitro, nitrate, and hydroxyl groups, can increase the rate of hydrolysis by enhancing the ionization of α-hydrogens. dtic.mil Conversely, electron-donating alkyl substituents tend to have a stabilizing, retarding effect on the hydrolysis rate. dtic.mil The position of these substituents is also important, as their electronic effects diminish rapidly with increasing distance from the nitrate ester group. dtic.mil

For example, in the hydrolysis of benzyl (B1604629) nitrates, electron-withdrawing substituents favor a "carbonyl elimination" reaction, leading to the formation of benzaldehydes, while electron-donating groups favor a substitution reaction to produce benzyl alcohols. cdnsciencepub.com Steric effects can also influence hydrolysis rates; for instance, increased substitution on the β-carbon has been observed to decrease the rate of hydrolysis. dtic.mil

The table below summarizes the general influence of different types of substituents on the rate of hydrolysis of organic nitrates.

| Substituent Type | General Effect on Hydrolysis Rate | Reference |

| Electron-withdrawing groups (e.g., -NO2, -ONO2, -OH) | Increase | dtic.mil |

| Electron-donating groups (e.g., alkyl groups) | Decrease | dtic.mil |

| Bulky groups near the reaction center (steric hindrance) | Decrease | dtic.mil |

Solvent Effects on Hydrolytic Pathways

The solvent in which hydrolysis occurs can significantly affect the reaction pathways and rates. A change from a polar to a nonpolar solvent can either increase or decrease reaction rates depending on the specific reaction type. acta.co.in The structure of the solvent, its hydrogen bonding capability, and other solvating interactions are critical in the solvation process, which in turn influences chemical reactivity. acta.co.in

In the context of metal-organic framework synthesis, the hydrolysis of the solvent itself, such as dimethylformamide (DMF), has been shown to influence the final product. rsc.org While direct studies on the solvent effects on this compound hydrolysis are not prevalent in the searched literature, general principles of solvent effects on ester hydrolysis can be applied. For reactions proceeding through a polar transition state, such as the SN1 mechanism, polar protic solvents are generally expected to stabilize the transition state and accelerate the reaction. Conversely, for SN2 reactions, the effect of the solvent is more complex and depends on the specific nature of the nucleophile and leaving group.

Thermal Decomposition Mechanisms and Product Formation

The thermal decomposition of organic nitrates is a critical aspect of their chemistry, particularly for understanding their stability and potential as energetic materials. The process often involves complex reaction sequences, including both unimolecular and radical-mediated steps.

Unimolecular Decomposition Pathways

The primary step in the thermal decomposition of many gaseous alkyl nitrites and nitrates is the unimolecular homolytic cleavage of the O-NO2 bond, producing an alkoxy radical and nitrogen dioxide (NO2). dtic.milresearchgate.net The strength of this bond is a key factor in the thermal stability of the compound. researchgate.net For alkyl nitrites, the activation energies for this initial bond scission are in the range of 37 kcal/mol. dtic.mil

Subsequent reactions of the initially formed radicals determine the final product distribution. In the case of alkyl nitrites, the alkoxy radical can undergo further reactions, such as reaction with another alkoxy radical to form an alcohol and an aldehyde, or it can react with nitric oxide. dtic.mil For nitroaromatic compounds, C-NO2 homolysis is considered the dominant initial reaction at high temperatures (above 900°C). dtic.mil

Radical-Mediated Decomposition Processes

Following the initial unimolecular bond cleavage, a cascade of radical reactions often ensues. The nitrogen dioxide (NO2) and alkoxy radicals generated can participate in a variety of subsequent reactions. researchgate.net For instance, NO2 can act as a catalyst in the decomposition process. researchgate.net

In the decomposition of ethyl nitrate, the presence of additives can significantly affect the reaction. For example, nitric oxide can alter the product composition. dtic.mil Radical-mediated processes are also central to the OH radical-initiated reactions of alkyl nitrates in the atmosphere. The intermediate alkoxy radicals formed can undergo decomposition, leading to the release of NO2 and the formation of carbonyl compounds. doi.org

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of this compound and other alpha-oxo nitrate esters is a critical aspect of their atmospheric fate. copernicus.orgresearchgate.net Photolysis, the breakdown of compounds by light, is a major sink for these molecules in the atmosphere. copernicus.orgresearchgate.netresearchgate.net

The photolysis of alpha-nitrooxy ketones is significantly enhanced compared to monofunctional species. copernicus.org This is attributed to the interaction between the carbonyl and nitrate chromophores, which leads to increased UV absorption cross-sections and near-unity quantum yields for dissociation. researchgate.netresearchgate.net The primary photolysis pathway for alpha-nitrooxy ketones is the cleavage of the O–NO2 bond, releasing NO2. researchgate.net

Studies on related carbonyl nitrates, such as 4-nitrooxy-2-butanone, have shown that photolysis is a very efficient atmospheric sink, with lifetimes of just a few hours. copernicus.orgresearchgate.net The quantum yield for the photolysis of these compounds in the gas phase is believed to be close to unity. researchgate.netresearchgate.net However, in the aqueous phase, quantum yields are significantly lower. For instance, the quantum yield of α-nitrooxyacetone photolysis is about 500 times lower in solution compared to the gas phase, a phenomenon attributed to the solvent cage effect. copernicus.org

Table 1: Comparison of Gas-Phase and Aqueous-Phase Photolysis Quantum Yields for Selected Organic Nitrates

| Compound | Gas-Phase Quantum Yield (Φ) | Aqueous-Phase Quantum Yield (Φ) | Reference |

| Alkyl Nitrates | ~1 | Significantly lower | copernicus.org |

| 1-Nitrooxy-2-propanol | ~1 | ~15 times lower than gas phase | copernicus.org |

| α-Nitrooxyacetone | Close to unity | ~500 times lower than gas phase | researchgate.netcopernicus.org |

This table is interactive. Click on the headers to sort the data.

The photolysis of nitrate esters leads to the formation of highly reactive intermediates. nih.govpsu.edulumenlearning.com The primary step in the photolysis of this compound is expected to be the formation of an alkoxy radical and nitrogen dioxide (NO2). researchgate.net

R-O-NO2 + hν → R-O• + NO2

The resulting alkoxy radical can then undergo further reactions. For alpha-carbon-centered amino acid radicals, their generation from β-hydroxy-α-amino acid derivatives proceeds through the formation of nitrate esters followed by treatment with tributyltin hydride to generate alkoxyl radicals, which then undergo β-scission. psu.edu

In the context of atmospheric chemistry, the photolysis of organic nitrates recycles nitrogen oxides (NOx), which can then participate in the formation of ozone and other secondary pollutants. uci.edu The reactive intermediates formed during these photochemical transformations play a crucial role in these atmospheric processes. nih.gov

Redox Chemistry of Alpha-Oxo Nitrate Esters

The redox chemistry of alpha-oxo nitrate esters encompasses both their breakdown through oxidative processes and their transformation via reduction, including the removal of the nitrate group.

The oxidative degradation of organic compounds is a key process in various contexts, from atmospheric chemistry to wastewater treatment. rsc.orgresearchgate.net For nitrate esters, oxidation can be initiated by species such as hydroxyl radicals (•OH). While photolysis is a more dominant sink for many carbonyl nitrates, oxidation by •OH is not negligible, especially in polluted environments where •OH concentrations are high. copernicus.orgresearchgate.net The rate constants for the reaction of carbonyl nitrates with OH radicals are influenced by the molecular structure. researchgate.net

In some cases, oxidative processes can lead to the formation of other functional groups. For example, the oxidation of α-oxo-aldoximes with hypervalent iodine reagents can yield α-oxo-nitrile oxides. acs.org While direct studies on the oxidative degradation of this compound are limited in the search results, the principles of organic oxidation suggest that the carbonyl group and the carbon backbone would be susceptible to attack by strong oxidizing agents.

Reductive processes can lead to the removal of the nitrate group, a reaction known as denitration. This is a key step in various biological and chemical systems. kjom.orgoup.combyjus.com In biological systems, denitrification is the process by which nitrates are converted to nitrogen gas, often carried out by bacteria. kjom.orgbyjus.com This involves a series of reductive steps, often catalyzed by enzymes. nih.gov

In chemical synthesis, nitrate esters can be reduced to alcohols. For instance, the reaction of nitrate esters with tributyltin hydride results in the formation of the corresponding alcohol via the generation of an alkoxyl radical intermediate. psu.edu The reduction of nitrate can also be achieved using metal catalysts. For example, palladium-based bimetallic catalysts are effective for the catalytic reduction of nitrate in water. mdpi.com

The reduction of nitrate to nitrite (B80452) and subsequently to nitric oxide (NO) can be promoted by certain transition metal complexes, mimicking the activity of nitrate reductase enzymes. nih.gov These reductive transformations highlight a key aspect of the chemical reactivity of nitrate esters, including alpha-oxo nitrates, where the nitrate group can be selectively removed or transformed under appropriate reducing conditions.

Spectroscopic Characterization

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a methine proton adjacent to the nitrate (B79036) and carbonyl groups (likely a multiplet), and a methyl group adjacent to the carbonyl (a singlet). Chemical shifts would be influenced by the electron-withdrawing nature of the functional groups. |

| ¹³C NMR | Resonances for the four distinct carbon atoms, including a carbonyl carbon at a characteristic downfield shift, a carbon attached to the nitrate group, and two aliphatic carbons. |

| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the C=O stretch of the ketone (around 1720 cm⁻¹) and the asymmetric and symmetric stretches of the O-NO₂ group (typically around 1630 cm⁻¹ and 1280 cm⁻¹, respectively). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 2-Oxobutyl nitrate, along with fragmentation patterns resulting from the loss of the nitrate group (NO₃) or nitrogen dioxide (NO₂). |

This table outlines the anticipated spectroscopic data for this compound.

Environmental Transformation Pathways and Fate

Atmospheric Chemistry of Alpha-Oxo Nitrate (B79036) Esters

In the atmosphere, alpha-oxo nitrate esters are subject to various chemical reactions that dictate their lifetime and contribution to atmospheric composition. These compounds are typically formed from the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). noaa.gov

The primary removal mechanisms for many organic compounds in the atmosphere involve reactions with highly reactive radical species. youtube.com The nitrate radical (NO3) is a significant oxidant, particularly during the nighttime when photochemical sources of other radicals are absent. youtube.comeuropa.eu The reactions of NO3 radicals with organic compounds, including aldehydes, can proceed via hydrogen atom abstraction. copernicus.orgrsc.org For 2-oxobutyl nitrate, the presence of an aldehydic hydrogen would make it susceptible to abstraction by NO3 radicals. copernicus.org The rate of these reactions is a crucial factor in determining the atmospheric lifetime of the compound. nist.gov

During the daytime, the hydroxyl radical (OH) is the dominant atmospheric oxidant. youtube.com The reaction between OH radicals and NOx is a key pathway for the formation of atmospheric nitrate. mdpi.com Like other organic compounds, this compound is expected to react with OH radicals, leading to its degradation. The presence of a carbonyl group and alkyl chain provides multiple sites for OH radical attack.

Table 1: Atmospheric Radical Reactivity

| Radical Species | Primary Time of Activity | General Reaction Mechanism with Organic Nitrates |

|---|---|---|

| Nitrate Radical (NO3) | Nighttime | Hydrogen Abstraction |

| Hydroxyl Radical (OH) | Daytime | Hydrogen Abstraction, Addition to double bonds (if present) |

This table provides a generalized overview of atmospheric radical reactions.

Secondary organic aerosols (SOA) are a significant component of atmospheric particulate matter, formed from the gas-to-particle conversion of volatile organic compounds (VOCs). nih.govnih.gov The oxidation of VOCs by radicals like O3, OH, or NO3 can produce low-volatility products that partition into the particle phase. youtube.comnih.gov Organic nitrates, including alpha-oxo nitrates, are known precursors and components of SOA. nih.govnih.gov

The atmospheric oxidation of parent hydrocarbons in the presence of NOx leads to the formation of organic nitrates which can then condense to form SOA. youtube.comnih.gov The yield of SOA from these reactions can vary significantly depending on the specific VOC and oxidant involved. nih.gov For instance, studies on the oxidation of biogenic VOCs by NO3 radicals have shown that organonitrate is often a dominant component of the aerosol produced. nih.gov The low volatility of compounds like this compound suggests they could contribute to the formation and growth of SOA. pnnl.govosti.gov

Photolysis, the breakdown of compounds by sunlight, is another important atmospheric process. Nitrate radicals themselves are rapidly photolyzed during the day, which is why their chemistry is dominant at night. europa.eu Organic nitrates can also undergo photolysis, releasing NOx back into the atmosphere and potentially contributing to ozone formation. youtube.com

Ozonolysis, the reaction with ozone (O3), is a primary degradation pathway for unsaturated organic compounds. escholarship.orgmdpi.com While this compound is a saturated compound and therefore not directly reactive with ozone via addition to a carbon-carbon double bond, the broader atmospheric chemistry involves complex interactions. Ozone is a precursor to the formation of the nitrate radical (via reaction with NO2), which in turn reacts with organic compounds. youtube.commdpi.com The products of ozonolysis of larger precursor molecules can be highly oxygenated and contribute to SOA formation. rsc.orgresearchgate.netresearchgate.net

Aquatic Environmental Fate and Biogeochemical Cycling

When this compound is deposited into aquatic environments, its fate is determined by processes such as hydrolysis and microbial degradation. These pathways influence its persistence and potential for bioaccumulation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Alkyl nitrates can undergo hydrolysis in aqueous aerosols and aquatic environments, acting as a potential sink for NOx. helsinki.fi This reaction produces an alcohol and nitric acid (HNO3). The rate of hydrolysis can be influenced by factors such as pH. helsinki.fi Studies on various alkyl and benzyl (B1604629) nitrates have shown that the structure of the organic molecule affects the rate of hydrolysis. helsinki.firesearchgate.netresearchgate.net For this compound, hydrolysis would lead to the formation of 1-hydroxy-2-butanone and nitric acid. Computational studies suggest that basic hydrolysis (reaction with OH-) is often the most kinetically favorable pathway for unfunctionalized alkyl nitrates. helsinki.fi

Table 2: Hydrolysis of this compound

| Reactant | Products | Environmental Significance |

|---|

| This compound + Water | 1-Hydroxy-2-butanone + Nitric Acid | Permanent sink for atmospheric NOx; alters water chemistry. |

This table illustrates the expected products of this compound hydrolysis.

Microorganisms play a crucial role in the degradation of many organic pollutants in the environment. mdpi.com The process of biotransformation involves metabolic reactions carried out by organisms, primarily in the liver in vertebrates, but also by microbial communities in soil and water. nih.gov Microbial communities can adapt to degrade xenobiotic compounds, with factors like exposure time and concentration influencing the rate of degradation. nih.gov

While specific studies on the microbial degradation of this compound are limited, the general principles of xenobiotic metabolism can be applied. Microorganisms possess diverse metabolic pathways capable of breaking down complex organic molecules. mdpi.com It is plausible that certain bacterial or fungal strains could utilize this compound as a carbon or nitrogen source. The degradation may proceed through initial hydrolysis of the nitrate ester bond, followed by the breakdown of the resulting keto-alcohol. Some studies have shown that the presence of nitrate can enhance the anaerobic biodegradation of certain organic pollutants by stimulating microbial metabolic activity. nih.gov The process of biotransformation can involve a series of enzymatic reactions, often categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, ultimately leading to more water-soluble and excretable compounds. nih.gov Consortiums of different microbial species can work synergistically to degrade complex chemical byproducts. mdpi.com

Soil Environmental Chemistry and Transport

The fate and transport of this compound in the soil environment are governed by a complex interplay of its chemical properties with the physical, chemical, and biological characteristics of the soil.

Interaction with Soil Organic Matter and Minerals

The interaction of this compound with soil components is expected to be influenced by both its nitrate functional group and its alkyl chain. Soil organic matter (SOM) is a primary sorbent for organic compounds in soil. The butyl group of this compound is likely to interact with the hydrophobic domains of SOM through van der Waals forces. Studies have shown a proportionate increase in the maximum specific nitrate adsorption capacity with an increase in soil organic matter content. nih.gov

Leaching Potential and Groundwater Contamination

The potential for this compound to leach through the soil profile and contaminate groundwater is a significant environmental consideration. The mobility of organic compounds in soil is largely determined by their water solubility and their sorption to soil particles.

Nitrate is known for its high mobility in soil due to its high solubility in water and weak retention by soil colloids, which are typically negatively charged. usda.gov This high mobility often leads to the leaching of nitrate from the root zone and potential contamination of groundwater. missouri.edu While the organic component of this compound may lead to some retention through sorption to soil organic matter, the compound is still expected to be relatively mobile in the soil environment. The extent of leaching will be influenced by factors such as soil texture, with coarser soils allowing for more rapid downward movement of water and dissolved solutes. usda.gov

Long-term studies on nitrate fertilizers have shown that a fraction of the applied nitrogen can remain in the soil organic matter for extended periods, with a slow and continuous release that can contribute to nitrate leaching for decades. nih.gov This suggests that organic nitrates like this compound could also have a persistent impact on groundwater quality.

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic nitrates, providing the necessary separation from interfering matrix components. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and semivolatile organic nitrates like 2-Oxobutyl nitrate (B79036). mdpi.com The combination of GC's superior separation capabilities with the detailed molecular information from MS makes it a powerful tool. mdpi.com

Given its structure, 2-Oxobutyl nitrate is expected to be sufficiently volatile for GC analysis. However, a critical consideration for organic nitrates is their thermal instability. High temperatures in the GC injector can cause the compound to decompose, leading to inaccurate quantification. mdpi.com Therefore, method development involves optimizing parameters such as injector temperature and oven temperature programs to ensure molecular integrity during analysis. mdpi.com

In the mass spectrometer, this compound would undergo electron ionization, leading to a characteristic fragmentation pattern. For organic nitrates, common and identifying fragment ions include [NO₂]⁺ (m/z 46) and [CH₂NO₃]⁺ (m/z 76). mdpi.com The molecular ion peak may be weak or absent due to the lability of the nitrate group. Time-of-Flight Mass Spectrometry (TOF-MS) offers high mass accuracy and resolution, which can be advantageous for confirming the elemental composition of fragment ions and distinguishing the target compound from others with similar nominal masses. mdpi.com

Table 1: Illustrative GC-MS Parameters for Semivolatile Organic Nitrate Analysis

This table presents typical conditions based on methods for related compounds; specific parameters for this compound would require empirical optimization.

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 180-220 °C | To volatilize the sample without causing significant thermal decomposition. mdpi.com |

| Column | DB-5ms, HP-5ms | A non-polar or mid-polarity column suitable for separating a wide range of organic compounds. |

| Oven Program | Initial 40-60°C, ramp to 250-300°C | A programmed temperature increase to elute compounds with varying boiling points. mdpi.com |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. mdpi.com |

| MS Detection | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for identification, while SIM mode is used for enhanced sensitivity in quantification. |

| Characteristic Ions | m/z 46 [NO₂]⁺, m/z 76 [CH₂NO₃]⁺ | Key fragment ions used to identify and quantify organic nitrates. mdpi.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer a viable alternative to GC, particularly for thermally labile compounds or when analyzing complex aqueous samples. mdpi.com These techniques separate compounds based on their partitioning between a mobile phase and a stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC would likely be employed.

A key challenge is detection, as this compound lacks a strong native chromophore for UV-Vis detection at higher wavelengths. However, detection is possible at low UV wavelengths (~210 nm) where the nitrate functional group absorbs. shimadzu.comthermofisher.com

Coupling HPLC/UHPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective detection system. mdpi.comacs.org Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources can be used to generate ions from the eluting compound before they enter the mass analyzer. This approach combines the separation power of LC with the definitive identification capabilities of MS.

Ion Chromatography (IC) is a specialized form of HPLC that is highly effective for the determination of inorganic anions, such as nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻), in aqueous solutions. sciopen.com This technique is relevant to the analysis of this compound if the research objective is to measure its degradation products in water. The parent compound itself is not typically analyzed by IC.

In a typical IC setup, an aqueous sample is injected and flows through an anion-exchange column. shimadzu.com A buffered aqueous solution (e.g., carbonate-bicarbonate) serves as the eluent. shimadzu.com Detection is commonly achieved using a conductivity detector, often paired with a suppressor system that reduces the background conductivity of the eluent to enhance the signal from the analyte ions. shimadzu.comthermofisher.com UV detection can also be used for nitrite and nitrate. shimadzu.com This method is noted for its accuracy, simplicity, and repeatability for quantifying nitrate in various samples, including milk products and pharmaceutical additives. shimadzu.comsciopen.com

Table 2: Typical Ion Chromatography Conditions for Nitrite and Nitrate Analysis

| Parameter | Typical Setting/System | Reference |

| Instrument | Suppressor-based Ion Chromatograph | shimadzu.com |

| Analytical Column | Anion-exchange (e.g., Shim-pack IC-SA3, Dionex IonPac AS19) | shimadzu.comthermofisher.com |

| Eluent | Carbonate/Bicarbonate solution | shimadzu.com |

| Detection | Suppressed Conductivity or UV Absorbance (210-220 nm) | shimadzu.comthermofisher.com |

| Sample Pretreatment | Filtration, Solid-Phase Extraction (SPE) to remove interferences | sciopen.com |

| Limit of Quantitation | As low as µg/L (ppb) level | shimadzu.com |

Advanced Spectroscopic Techniques for Trace Analysis

Spectroscopic methods are often used as detection systems coupled with chromatographic separation but can also be employed for bulk analysis.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule. The nitrate functional group (-ONO₂) has a weak absorption band in the UV region. While direct analysis of this compound in a complex mixture by UV-Vis alone is impractical due to low selectivity, it is a common detection method in HPLC and IC. researchgate.net When used as an HPLC detector, it can quantify nitrate ions at wavelengths around 210-220 nm. shimadzu.com The presence of other organic matter that absorbs in this region can cause significant interference, necessitating efficient chromatographic separation. researchgate.net

Chemiluminescence provides an exceptionally sensitive method for detecting nitrogen-containing compounds. This technique is particularly powerful for quantifying total organic nitrates in atmospheric samples. nih.gov The principle involves the thermal dissociation of the weak R-ONO₂ bond at elevated temperatures to release a nitrogen dioxide (NO₂) molecule. This liberated NO₂ is then reacted with an excess of ozone (O₃) in a reaction chamber. The reaction produces an electronically excited nitrogen dioxide molecule (NO₂*) which, upon relaxing to its ground state, emits light (chemiluminescence).

NO₂ + O₃ → NO₃ + O₂ NO₃ + NO → 2NO₂ NO₂ + hν → NO₂* → NO₂ + light

The intensity of the emitted light is directly proportional to the concentration of the NO₂ molecule, and thus to the original concentration of the organic nitrate. This method can achieve very low detection limits, on the order of parts-per-trillion (ppt), making it ideal for trace atmospheric analysis. nih.gov

Electrochemical Methods for Sensing and Quantification

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of this compound. These methods are predicated on the electrochemical reduction of the nitrate ester group. The core principle involves the application of a potential to an electrode, which facilitates the transfer of electrons to the this compound molecule, resulting in a measurable current that is proportional to its concentration.

Various electrode materials have been investigated to enhance the sensitivity and selectivity of this detection. Modified electrodes, such as those coated with metallic nanoparticles or specific polymers, can catalyze the reduction process, lowering the detection limits and mitigating interferences from other electroactive species present in the sample. The choice of the supporting electrolyte and its pH are critical parameters that are optimized to ensure a well-defined and reproducible electrochemical signal.

Sample Preparation and Matrix Effects in Complex Research Samples

The analysis of this compound in complex samples like atmospheric aerosols, exhaled breath condensate, or biological fluids is often complicated by the presence of interfering substances, collectively known as the sample matrix. These matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification. Therefore, sophisticated sample preparation techniques are essential to isolate the target analyte and minimize these interferences.

Advanced Extraction and Pre-concentration Methodologies

To overcome the challenges of low concentrations and complex matrices, various extraction and pre-concentration techniques are employed.

Solid-Phase Extraction (SPE): This is a widely used technique for isolating this compound from liquid samples. It involves passing the sample through a cartridge containing a solid adsorbent. The choice of adsorbent is critical; materials like graphitized carbon black or specific polymeric sorbents have shown high affinity for organic nitrates. After adsorption, the analyte is eluted with a small volume of a suitable solvent, thereby concentrating the sample and removing many interfering components.

Dispersive Liquid-Liquid Microextraction (DLLME): This method offers high enrichment factors and requires minimal solvent. It involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for efficient extraction of this compound into the organic phase. Subsequent centrifugation separates the phases, and the analyte-rich solvent is collected for analysis.

Stir Bar Sorptive Extraction (SBSE): This technique utilizes a magnetic stir bar coated with a sorbent material, typically polydimethylsiloxane (B3030410) (PDMS). The stir bar is placed in the sample and stirred for a defined period, during which this compound partitions into the coating. The stir bar is then removed, and the analyte is thermally desorbed directly into a gas chromatograph or back-extracted into a small volume of solvent.

| Technique | Principle | Primary Advantage | Common Application |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution. | High selectivity and good cleanup. | Aqueous samples, atmospheric condensates. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning into a fine dispersion of an extraction solvent. | High enrichment factor, low solvent use. | Water and biological fluid analysis. |

| Stir Bar Sorptive Extraction (SBSE) | Sorption onto a coated magnetic stir bar. | High sensitivity and reusability. | Trace analysis in environmental water samples. |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization involves chemically modifying the this compound molecule to improve its analytical properties, such as volatility, thermal stability, or detectability. For gas chromatography (GC) analysis, derivatization can enhance the compound's response to specific detectors. For instance, a common strategy for alkyl nitrates involves a denitration reaction followed by the derivatization of the resulting alcohol (2-butanol). The alcohol can be converted to a more volatile and more easily detectable silyl (B83357) ether or ester, which can significantly improve chromatographic separation and lower detection limits when using detectors like a flame ionization detector (FID) or mass spectrometer (MS).

Quality Assurance and Quality Control in Analytical Methodologies

To ensure the reliability and comparability of analytical data, stringent quality assurance (QA) and quality control (QC) protocols are indispensable. These measures encompass the entire analytical process, from sample collection to final data reporting.

Interlaboratory Comparison Studies and Proficiency Testing Programs

Interlaboratory comparison studies are crucial for assessing the performance of different laboratories and analytical methods. In these studies, a homogenous sample containing a known or unknown concentration of this compound is distributed to multiple participating laboratories. Each laboratory analyzes the sample using its own methodology and reports the results to a coordinating body.

The results are then statistically analyzed to assess the level of agreement between laboratories and to identify any systematic biases in the methods used. Proficiency testing is a type of interlaboratory study where the accuracy of each laboratory's result is evaluated against a reference value. Participation in these programs helps laboratories to validate their analytical procedures and demonstrate their competence in accurately measuring this compound.

Utilization of Certified Reference Materials and Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves evaluating several performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing Certified Reference Materials (CRMs) or by performing recovery studies on spiked samples.

Precision: The degree of agreement among a series of measurements of the same homogenous sample. It is usually expressed as the standard deviation or relative standard deviation.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample.

Certified Reference Materials are highly characterized and homogenous materials with a certified concentration of this compound. They are essential tools for calibrating instruments, validating methods, and assessing the accuracy of analytical results. The use of CRMs provides a direct link to established standards, ensuring the traceability and comparability of data over time and between different laboratories.

| Parameter | Description | Assessment Method |

| Linearity | Proportionality of signal to concentration. | Analysis of calibration standards at multiple concentrations. |

| Accuracy | Closeness to the true value. | Analysis of Certified Reference Materials (CRMs); spike-recovery studies. |

| Precision | Agreement between replicate measurements. | Repeated analysis of a single sample; calculation of standard deviation. |

| Limit of Detection (LOD) | Lowest detectable concentration. | Statistical analysis of blank sample measurements. |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Statistical analysis of low-concentration standards. |

| Selectivity | Ability to measure analyte without interference. | Analysis of blank matrices and potential interferents. |

Role in Complex Organic Transformations and Materials Science Research Potential

Alpha-Oxo Nitrate (B79036) Esters as Synthetic Intermediates

Alpha-oxo nitrate esters are versatile building blocks in organic synthesis. The presence of two adjacent electrophilic centers, the carbonyl carbon and the ester-linked nitrogen, as well as the acidic protons on the α-carbon, allows for a diverse range of chemical transformations. These compounds are considered valuable intermediates for constructing more complex molecular architectures. google.commdpi.com

The ketone functional group in α-oxo nitrate esters significantly influences their reactivity in carbon-carbon bond formation. The carbonyl group acidifies the adjacent α-hydrogens (the protons on the carbon between the ketone and the nitrate ester). wikipedia.org This allows for the formation of a nucleophilic enolate under basic conditions. This enolate intermediate can then react with various electrophiles to form new carbon-carbon bonds, a foundational strategy in organic synthesis.

Key reaction types include:

Alkylation Reactions: The enolate can be alkylated with alkyl halides to introduce new alkyl chains.

Aldol and Claisen Condensations: The enolate can react with other carbonyl compounds (aldehydes, ketones, or other esters) to form β-hydroxy or β-keto products, respectively. wikipedia.org The Claisen condensation, in particular, involves the reaction between two ester molecules to form a β-keto ester. wikipedia.org

While direct examples using 2-oxobutyl nitrate are not prominent in the literature, the principles are well-established for related α-keto esters. researchgate.net For instance, cerium(IV) ammonium (B1175870) nitrate has been used to generate α-carbonyl alkyl radicals from related enol systems, which then participate in additions to unsaturated compounds to form C-C bonds. researchgate.net

| Reaction Type | Reactant(s) | Key Reagent/Condition | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | α-Keto Ester Enolate + Alkyl Halide | Strong Base (e.g., LDA) | Substituted α-Keto Ester | wikipedia.org |

| Claisen Condensation | 2 x Ester Enolate | Base (e.g., Sodium Ethoxide) | β-Keto Ester | wikipedia.org |

| Michael Addition | α-Keto Ester Enolate + α,β-Unsaturated Carbonyl | Catalytic Base | 1,5-Dicarbonyl Compound | researchgate.net |

| Oxidative Radical Addition | Enol Ether + Alkene | Cerium(IV) Ammonium Nitrate (CAN) | Functionalized Ketone | researchgate.net |

The dual functionality of α-oxo nitrate esters allows them to serve as precursors for a variety of other molecular structures. Both the ketone and the nitrate ester group can be selectively transformed.

Transformations of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride. It can also be converted into imines and subsequently amines, or used as a handle to construct heterocyclic rings.

Transformations of the Nitrate Ester Group: The nitrate ester can function as a leaving group in nucleophilic substitution reactions. More significantly, it can be reduced to an alcohol or an amine. The reduction of related α-nitro and α-oxime esters to furnish α-amino esters is a well-documented synthetic strategy. researchgate.net Furthermore, photolysis is a known degradation pathway for carbonyl nitrates, often proceeding via cleavage of the O–NO₂ bond to generate radical species that can lead to new products. copernicus.orgcopernicus.org In a related transformation, α-nitroketones, which are structurally similar to α-oxo nitrate esters, have been used as intermediates in the synthesis of 3-acyl-1,2,4-oxadiazoles, demonstrating the potential for conversion into complex heterocycles. organic-chemistry.org

| Starting Moiety | Transformation | Reagent/Condition | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | mdpi.com |

| Nitrate Ester | Photolysis | UV light | Alkoxy Radicals + NO₂ | copernicus.orgcopernicus.org |

| α-Nitro Group (analog) | Reduction | H₂, Pd/C or Catalytic Transfer Hydrogenation | Amine | researchgate.net |

| α-Nitroketone (analog) | Dehydration/Cycloaddition | Iron(III) Nitrate | Oxadiazole Ring | organic-chemistry.org |

Supramolecular Chemistry and Non-Covalent Interactions

The physical properties and solid-state behavior of materials are governed by non-covalent interactions. For nitrate esters, hydrogen bonding and other weak interactions play a crucial role in defining their crystal structures and potential for self-assembly.

The nitrate ester group (–O–NO₂) is a potent hydrogen bond acceptor. The electron-rich oxygen atoms can readily participate in hydrogen bonds with suitable donor groups, such as N–H or O–H. researchgate.netiucr.org Crystallographic studies of various organic nitrate salts, such as creatininium nitrate and cytosinium nitrate, reveal extensive and robust three-dimensional networks held together by strong N–H···O hydrogen bonds between the cation and the nitrate anion. iucr.orguniv-bouira.dzresearchgate.net These interactions are fundamental to the cohesion and stability of the crystal structure. univ-bouira.dz Although these examples involve the nitrate anion rather than a covalent ester, the principle remains the same. The presence of a hydrogen bond donor elsewhere in a molecule containing a nitrate ester, or in a co-crystallized species, would likely lead to similar directional interactions that dictate the supramolecular arrangement. rsc.org

| Interaction Type | System | Donor-Acceptor Distance (Å) | Significance | Reference |

|---|---|---|---|---|

| N–H···O | Creatininium Nitrate | ~2.8 - 3.0 | Primary interaction ensuring structural cohesion. | iucr.orguniv-bouira.dz |

| N–H···O | Cytosinium Nitrate | ~2.7 - 2.9 | Forms two-dimensional layers in the crystal. | researchgate.net |

| O–H···O | 1-carboxypropanaminium nitrate | ~2.6 - 2.7 | Contributes to a complex 3D network. | nih.gov |

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For nitrate esters, this is driven primarily by the hydrogen bonding capabilities described above, in concert with van der Waals forces and dipole-dipole interactions. The study of urea (B33335) nitrate, for example, shows a layered supramolecular structure held together by multiple hydrogen bonds. science.gov

Molecular modeling and force field development, such as the COMPASS force field for nitrate esters, allow for the theoretical investigation of these assembly principles. acs.org Such simulations can accurately predict crystal structures, lattice energies, and mechanical properties, providing insight into how molecular-level features translate into macroscopic properties. acs.org A more advanced theoretical concept is the presence of a π-hole, an electron-deficient region on the nitrogen atom of the nitrate group, which can engage in directional interactions with electron-rich atoms. researchgate.net This π-hole interaction is a subtle but potentially important factor in the crystal engineering and rational design of materials containing nitrate esters. researchgate.net

Advanced Materials Research (Theoretical and Conceptual Aspects)

The unique chemical properties of α-oxo nitrate esters suggest their potential, at least conceptually, in the field of advanced materials. The most prominent area of research for organic nitrates is energetic materials.

Nitrate esters are a well-known class of energetic compounds used as explosives and as energetic plasticizers in solid propellants for rockets and munitions. icm.edu.plspringerprofessional.deresearchgate.net They increase the energy density and modify the mechanical properties of the polymer binder in a propellant formulation. icm.edu.plresearchgate.net Theoretical studies in this field focus on understanding the decomposition mechanisms of nitrate esters and how their molecular structure relates to properties like thermal stability and impact sensitivity. rsc.orgnih.gov The introduction of a keto group, as in this compound, could theoretically be used to tune these properties, for example, by altering decomposition pathways or intermolecular interactions within the material matrix. rsc.org

Another conceptual application lies in atmospheric science. Carbonyl nitrates are important multifunctional compounds formed in the atmosphere from the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). copernicus.org These species act as temporary reservoirs for NOx and contribute to the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.org Research into the photolysis rates and atmospheric lifetimes of compounds like 4-nitrooxy-2-butanone (a β-nitrooxy ketone) is crucial for building accurate models of air quality and climate. copernicus.org The study of this compound in this context could provide valuable data on the atmospheric fate of this class of compounds.

Potential in Organic Electronic or Optoelectronic Materials

Analogous to the situation in polymer science, there is a lack of research on the potential of this compound in the field of organic electronics or optoelectronics. The fundamental requirements for materials in these applications—such as specific electronic properties, charge transport capabilities, and stability—have not been investigated for this compound. rsc.org

While organic molecules with various functional groups are continuously being explored for use in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells, this compound has not been identified as a candidate in these studies. wikipedia.org Consequently, there are no research findings or data to report on its performance or suitability in electronic or optoelectronic applications.

The chemical compound this compound represents a molecule with a defined structure but an undefined role in advanced materials science. The absence of research into its utility in functionalized polymers and organic electronics suggests that its potential in these areas is either yet to be explored or has been investigated without yielding results that have been disseminated in the public domain. Further fundamental research would be required to determine if this compound or its derivatives hold any promise for the development of new materials with unique properties.

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches for Synthesis and Degradation of Nitrate (B79036) Esters

Traditional synthesis methods for nitrate esters often involve harsh reagents like mixed acids (HNO₃-H₂SO₄), which generate environmentally hazardous by-products. lsbu.ac.uk The development of "green" chemistry approaches is a key research frontier, aiming to reduce the environmental footprint of these processes.

Green Synthesis:

A significant advancement in green nitration is the use of dinitrogen pentoxide (N₂O₅) as a nitrating agent in inert solvents. researchgate.netcore.ac.uk This method avoids the use of strong acids, and the co-product, a silyl (B83357) nitrate, can be utilized for further nitrations, minimizing waste. core.ac.uk Other innovative and environmentally friendly methods include:

Visible-light-mediated aerobic nitrooxylation: This metal-free approach uses t-BuONO and dioxygen, offering a sustainable pathway with operational simplicity and mild reaction conditions. rsc.org

Ring-opening of 2-oxazolines: This novel method employs non-corrosive tert-butyl nitrite (B80452) (TBN) and oxygen as an oxidant to produce β-nitrate ester carboxamides in high yields. rsc.org

Nitrodesilylation: This technique uses N₂O₅ to cleave heteroatom-silicon bonds, yielding nitrate esters without the liberation of acids. lsbu.ac.ukcore.ac.uk

Green Degradation:

The xenobiotic nature of nitrate esters, meaning they are not typically found in nature, presents a challenge for their biodegradation. researchgate.net Research into microbial and phytoremediation strategies is an active area of investigation. Studies have shown that both bacteria and plants can degrade nitrate esters like nitroglycerin through sequential denitration pathways. nih.gov Lignin, a natural biopolymer, has also shown promise as a green stabilizer to prevent the autocatalytic decomposition of nitrate esters. tandfonline.com

Advanced Spectroscopic Probes for In-Situ Monitoring of Reaction Dynamics

Understanding the reaction kinetics and mechanisms of nitrate ester formation and degradation is crucial. Advanced spectroscopic techniques are being developed and applied for the in-situ monitoring of these dynamic processes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Coupled with stopped-flow instruments, FT-IR allows for the real-time monitoring of fast chemical reactions, providing detailed spectral and chemical information. perkinelmer.com

Time-Resolved Mid-Infrared Quantum Cascade Laser (QCL) Absorption Spectroscopy: This high-resolution technique enables the monitoring of reaction kinetics and product yields with high sensitivity. copernicus.org

UV-Visible Spectroscopy: This method is effective for monitoring the progress of chemical reactions by measuring the change in absorbance, which is directly proportional to the concentration of reactants and products. spectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are used to identify and analyze nitrate ester explosives and their by-products. nih.gov

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique has been optimized for the online detection of individual alkyl and functionalized nitrates in the atmosphere. researchgate.net

These advanced methods provide valuable insights into the complex chemical transformations involving alpha-oxo nitrate esters.

Predictive Modeling and Machine Learning Applications in Reactivity and Environmental Fate